4-(3-Trifluoromethylbenzoyl)quinoline

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

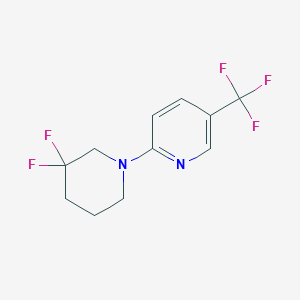

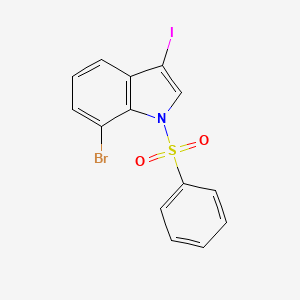

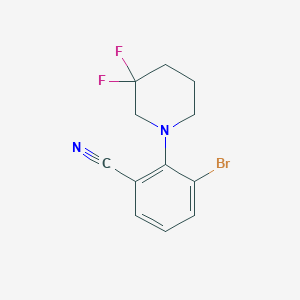

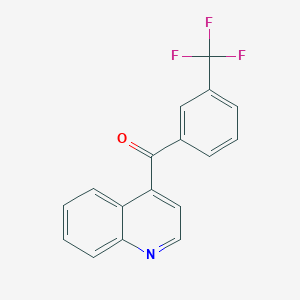

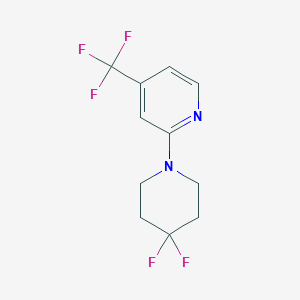

4-(3-Trifluoromethylbenzoyl)quinoline is a chemical compound with the molecular formula C17H10F3NO . It is also known by other names such as 4-Quinolinyl[3-(trifluoromethyl)phenyl]methanone and Methanone, 4-quinolinyl[3-(trifluoromethyl)phenyl]- .

Synthesis Analysis

The synthesis of quinoline derivatives, including this compound, has been a topic of interest in recent years . Various synthesis protocols have been reported, including classical synthesis protocols like Gould–Jacob, Friedl ̈ander, Ptzinger, Skraup, Doebner von Miller, and Conrad Limpach . Other methods include transition metal catalysed reactions, metal-free ionic liquid mediated reactions, ultrasound irradiation reactions, and green reaction protocols .Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a quinoline core, which is a bicyclic compound containing a benzene ring fused to a pyridine ring . The trifluoromethyl group (-CF3) is attached to the benzoyl group in the molecule .Applications De Recherche Scientifique

Fluorescence and Biochemistry Applications

Quinoline derivatives, including 4-(3-Trifluoromethylbenzoyl)quinoline, are recognized for their efficiency as fluorophores. These compounds are extensively utilized in biochemistry and medicine for studying various biological systems. Their applications include DNA fluorophores based on fused aromatic systems containing heteroatoms, highlighting their importance in sensitive and selective compound research for biochemistry applications (Aleksanyan & Hambardzumyan, 2013).

Kinase Inhibition

Quinoline derivatives are studied for their potential as kinase inhibitors. This includes the synthesis of various quinoline compounds that exhibit potent growth inhibitory activity in tumor cells, indicating their relevance in cancer research and therapy (Zhang et al., 2002).

Dyes and Pigments

Quinoline derivatives are also utilized in the synthesis of disazo and trisazo acid and direct dyes. This application is significant in the field of materials science and industrial applications, especially in textile and pigment industries (Krishnan, Sekar, & Seshadri, 1986).

Anticancer Drug Development

Several quinoline derivatives, based on the 4-phenoxyquinoline skeleton, act as small-molecules VEGR2 and/or c-Met kinase inhibitors, displaying a wide spectrum of biological properties, especially anticancer activity. This emphasizes their significance in the development of new anticancer drugs (Kouznetsov, Rodríguez Enciso, & Puerto Galvis, 2022).

Antimicrobial Agents

Quinoline derivatives have been synthesized and evaluated as potential antimicrobial agents. This demonstrates their application in the development of new treatments for bacterial and fungal infections (Holla et al., 2006).

Orientations Futures

The future directions of research on 4-(3-Trifluoromethylbenzoyl)quinoline and similar compounds are likely to focus on their potential applications in medicinal chemistry. Quinoline-based compounds have been found to have a broad spectrum of bioactivity, making them promising candidates for drug development .

Propriétés

IUPAC Name |

quinolin-4-yl-[3-(trifluoromethyl)phenyl]methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H10F3NO/c18-17(19,20)12-5-3-4-11(10-12)16(22)14-8-9-21-15-7-2-1-6-13(14)15/h1-10H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUUDYUWGAFSONN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC=N2)C(=O)C3=CC(=CC=C3)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H10F3NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

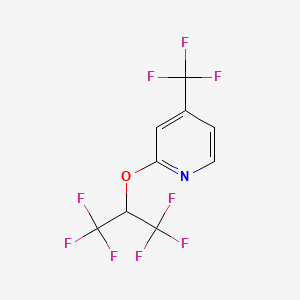

![N,N-dimethyl-1-[5-(trifluoromethyl)pyridin-2-yl]piperidin-4-amine](/img/structure/B1406247.png)